Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate
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Overview
Description
Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate is a synthetic organic compound that belongs to the class of azirene derivatives. Azirene compounds are characterized by their three-membered nitrogen-containing ring, which imparts unique chemical properties and reactivity. The presence of the 3-chlorophenyl group and the ethyl ester functionality further enhances its chemical versatility, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and ethyl diazoacetate.
Formation of Azirene Ring: The key step involves the formation of the azirene ring through a cyclization reaction. This can be achieved by reacting 3-chlorobenzaldehyde with ethyl diazoacetate in the presence of a suitable catalyst, such as a transition metal complex.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired azirene ring. Solvents like dichloromethane or toluene are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as column chromatography or recrystallization are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the azirene ring to an aziridine ring, altering its chemical properties.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxirane derivatives, aziridine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate involves its interaction with specific molecular targets and pathways. The azirene ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-2H-azirene-2-carboxylate
- Ethyl 3-(3-bromophenyl)-2H-azirene-2-carboxylate
- Ethyl 3-(3-fluorophenyl)-2H-azirene-2-carboxylate
Uniqueness
Ethyl 3-(3-chlorophenyl)-2H-azirene-2-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
64300-35-2 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
ethyl 3-(3-chlorophenyl)-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-9(13-10)7-4-3-5-8(12)6-7/h3-6,10H,2H2,1H3 |
InChI Key |
HRRFRXYWPHEODT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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